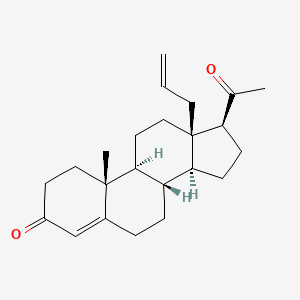

18-Vinylprogesterone

Descripción

18-Vinylprogesterone (CAS: 115940-37-9; molecular formula: C₂₃H₃₂O₂) is a synthetic steroid derivative characterized by a vinyl group (-CH₂CH₂) substitution at the C18 position of the progesterone backbone . This structural modification enhances its specificity as a mechanism-based inhibitor of cytochrome P-450(11β), a key enzyme in aldosterone biosynthesis. Studies demonstrate that 18-vinylprogesterone irreversibly inactivates P-450(11β) by inducing heme destruction rather than protein modification, effectively blocking the final steps of aldosterone production (e.g., 18-hydroxylation and 18-oxidation) .

Propiedades

Fórmula molecular |

C23H32O2 |

|---|---|

Peso molecular |

340.5 g/mol |

Nombre IUPAC |

(8S,9S,10R,13R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H32O2/c1-4-11-23-13-10-20-18(21(23)8-7-19(23)15(2)24)6-5-16-14-17(25)9-12-22(16,20)3/h4,14,18-21H,1,5-13H2,2-3H3/t18-,19-,20+,21+,22+,23-/m1/s1 |

Clave InChI |

TZDPJVSOAZDLGP-NURQPWONSA-N |

SMILES isomérico |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)CC=C |

SMILES canónico |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CC=C |

Sinónimos |

18-vinylprogesterone 18VP |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Comparisons

Key Compounds Analyzed :

- 18-Ethynylprogesterone : Features an ethynyl (-C≡CH) group at C16.

- 17α-Hydroxyprogesterone : Lacks C18 modifications but has a hydroxyl (-OH) group at C15.

- 18-Ethynyldeoxycorticosterone : Combines C18 ethynyl substitution with a deoxycorticosterone backbone.

Structural Impact :

Mechanism of Enzyme Inhibition

| Compound | Target Enzyme | Inhibition Mechanism | Key Step Inhibited |

|---|---|---|---|

| 18-Vinylprogesterone | P-450(11β) | Heme destruction | 18-Hydroxylation |

| 18-Ethynylprogesterone | P-450(11β) | Mechanism-based inactivation* | Aldosterone synthesis |

| Mifepristone (RU486) | P-450(3A4) | Competitive inhibition | Steroid metabolism |

| 18-Ethynyldeoxycorticosterone | P-450(11β) | Heme alkylation | 18-Oxidation |

*18-Ethynylprogesterone causes enzyme inactivation through covalent heme adduct formation, distinct from 18-vinylprogesterone’s heme degradation .

Key Findings :

- 18-Vinylprogesterone shows step-specific inhibition, preferentially blocking 18-hydroxylation over 11β-hydroxylation, as demonstrated in bovine adrenocortical cells .

- 18-Ethynyldeoxycorticosterone targets later aldosterone synthesis steps (e.g., 18-oxidation) but exhibits lower potency than 18-vinylprogesterone .

- Mifepristone , a progesterone antagonist, inhibits a different cytochrome isoform (P-450(3A4)), highlighting structural specificity in enzyme targeting .

Efficacy and Selectivity

- Potency : 18-Vinylprogesterone achieves 50% P-450(11β) inactivation at ~5 µM, outperforming 18-ethynyl derivatives in bovine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.